molecular formula C13H9ClFIO B14029203 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Cat. No.: B14029203
M. Wt: 362.56 g/mol
InChI Key: ZEGWPBCTXIDDMU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, chloro, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange and improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the benzyloxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of chloro, fluoro, and iodo groups allows for diverse chemical transformations and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C13H9ClFIO

Molecular Weight

362.56 g/mol

IUPAC Name

3-chloro-1-fluoro-2-iodo-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9ClFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZEGWPBCTXIDDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Cl

Origin of Product

United States

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